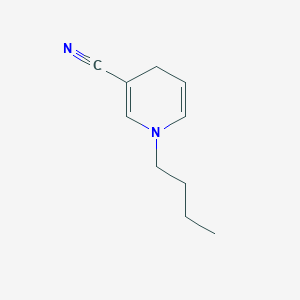

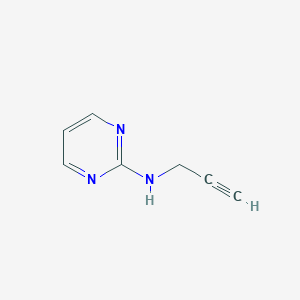

N-prop-2-ynylpyrimidin-2-amine

描述

“N-prop-2-ynylpyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of N-arylpyrimidin-2-amines, a category to which “N-prop-2-ynylpyrimidin-2-amine” belongs, has been achieved by condensation of substituted guanidines with enones . Another approach involves the use of a palladium catalyst for the synthesis of new N-Arylpyrimidin-2-amine derivatives . Novel 2-aminopyrimidine derivatives have also been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

Molecular Structure Analysis

The molecular structure of “N-prop-2-ynylpyrimidin-2-amine” can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . The principle behind NMR-based structure determination is to obtain a set of empirical structural parameters, such as inter-atomic distances and dihedral angles, which are implemented in the form of restraints in a molecular modeling algorithm to obtain a representation of the 3D structure of the biomolecule .

Chemical Reactions Analysis

Pyrimidines, including “N-prop-2-ynylpyrimidin-2-amine”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-prop-2-ynylpyrimidin-2-amine” can be analyzed using various techniques . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Safety And Hazards

性质

IUPAC Name |

N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJEKAFWDHMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

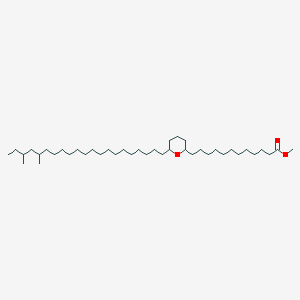

C#CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-prop-2-ynylpyrimidin-2-amine | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)